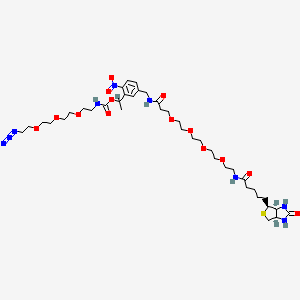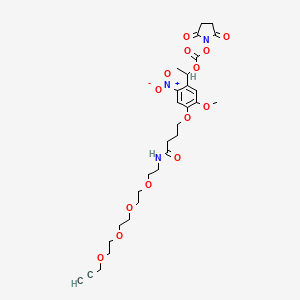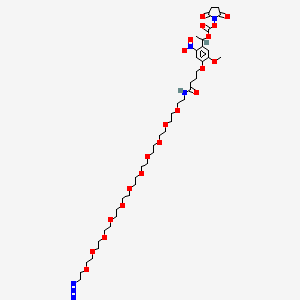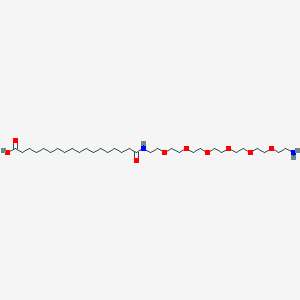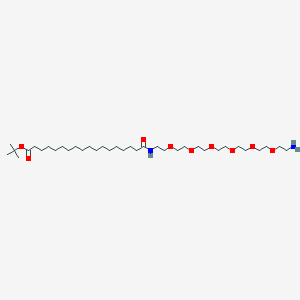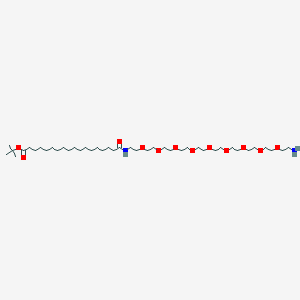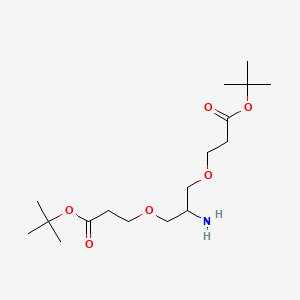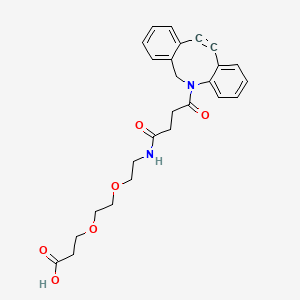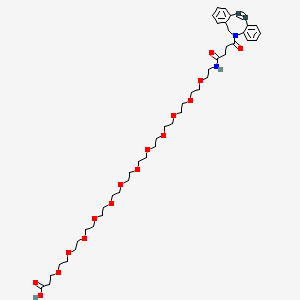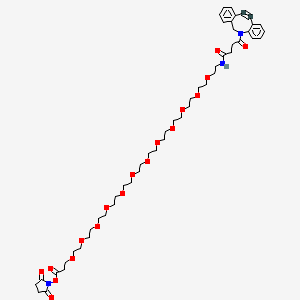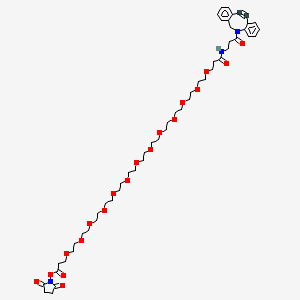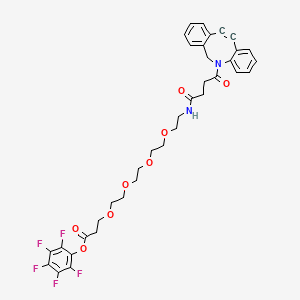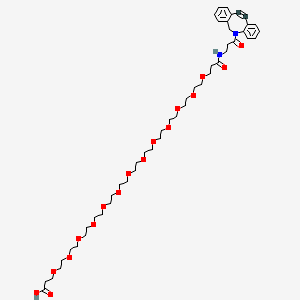
DBCO-NHCO-PEG13-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-NHCO-PEG13-acid is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound is known for its hydrophilic PEG spacer arm, which improves water solubility and enhances its utility in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG13-acid is synthesized through a series of chemical reactions involving the conjugation of DBCO (dibenzocyclooctyne) with a PEG chain and a carboxylic acid group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form PEG-NHS.
Conjugation with DBCO: The activated PEG-NHS is then reacted with DBCO to form DBCO-PEG-NHS.
Introduction of Carboxylic Acid Group: Finally, the DBCO-PEG-NHS is reacted with a carboxylic acid-containing compound to form this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-NHCO-PEG13-acid undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group in the compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Amide Bond Formation: The carboxylic acid group in this compound can react with amine-containing molecules to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Amide Bond Formation: Reagents such as carbodiimides (e.g., EDC) are used to activate the carboxylic acid group, and the reaction is carried out in the presence of a base (e.g., DIPEA) at room temperature.
Major Products Formed
Click Chemistry: The major products are cycloaddition adducts formed between this compound and azide-containing molecules.
Amide Bond Formation: The major products are amide-linked conjugates formed between this compound and amine-containing molecules.
Aplicaciones Científicas De Investigación
DBCO-NHCO-PEG13-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in bioconjugation techniques to label or modify biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of DBCO-NHCO-PEG13-acid involves its ability to undergo specific chemical reactions that enable the conjugation of various molecules. The DBCO group facilitates copper-free click chemistry reactions, while the PEG spacer arm enhances solubility and reduces steric hindrance. The carboxylic acid group allows for the formation of stable amide bonds with amine-containing molecules .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-NHCO-PEG12-acid: Similar to DBCO-NHCO-PEG13-acid but with a shorter PEG chain.
DBCO-NHCO-PEG4-acid: Another analog with an even shorter PEG chain.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where reduced steric hindrance and enhanced solubility are critical .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72N2O17/c51-46(49-14-11-47(52)50-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)50)12-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-13-48(53)54/h1-8H,11-41H2,(H,49,51)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJHXMXTEHCPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
